2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Description
Structural Classification Within Bicyclic Compounds
The bicyclo[2.2.2]octane system is a bridged bicyclic structure comprising three fused rings with two carbon atoms shared between each pair of rings. The numerical notation [2.2.2] specifies that each bridge contains two carbon atoms, resulting in a rigid, cage-like geometry. In this compound, one carbon atom at position 2 is replaced by a nitrogen atom, classifying it as an azabicyclo[2.2.2]octane derivative .
The substituents at positions 2 and 6 further define its chemical identity:
- Position 2 : A dicarboxylic acid group, with one carboxylate moiety esterified as a tert-butyl (1,1-dimethylethyl) ester.
- Position 6 : A free carboxylic acid group.
This configuration introduces both hydrophilic (carboxylic acid) and hydrophobic (tert-butyl ester) regions, influencing its solubility and reactivity. The tert-butyl ester serves as a protective group, enhancing stability during synthetic manipulations.
Table 1: Key Structural and Molecular Features
Historical Context of Azabicyclo[2.2.2]octane Derivatives in Organic Chemistry
Azabicyclo[2.2.2]octane derivatives have been pivotal in advancing synthetic methodologies and applications. Early examples include 1,4-diazabicyclo[2.2.2]octane (DABCO) , a catalyst in urethane polymerization and Morita-Baylis-Hillman reactions. The rigid bicyclic framework provides stereochemical control, making these compounds valuable in asymmetric synthesis.
The introduction of carboxylic acid functionalities, as seen in this compound, expands their utility as chiral building blocks. For instance, enantioselective syntheses of bridged bicyclic amines via intramolecular C-H amination (e.g., methods reported by ) highlight the strategic importance of nitrogen placement and protective group chemistry. The tert-butyl ester, a common motif in peptide synthesis, further aligns this compound with drug discovery paradigms where modular functionalization is essential.
Research Advancements :
- Synthetic Routes : Intramolecular cyclization strategies, often employing light or heat activation, enable efficient construction of the bicyclo[2.2.2]octane core.
- Applications : Analogous structures have been utilized in tropane alkaloid synthesis, demonstrating the scaffold's versatility in accessing bioactive molecules.
Properties
Molecular Formula |
C13H20NO4- |
|---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-10(14)9(6-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/p-1 |
InChI Key |
BICQNBQLGTZYCQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Hydrogenation-Cyclization of p-Aminobenzoic Acid Derivatives
A four-step route from p-aminobenzoic acid (PABA) achieves 70% overall yield.
- Hydrogenation : PABA undergoes catalytic hydrogenation to yield 4-aminocyclohexane carboxylic acid as an 80:20 cis:trans mixture.
- Epimerization and Cyclization : Heating at 250°C induces lactam formation (bicyclo[2.2.2]octane lactam).
- Reduction : Red-Al reduces the lactam to the amine.
- Tosylation : Tosic acid converts the amine to a stable tosylate salt.
Key Advantages : High yield, scalability, and avoidance of hazardous intermediates.
Iodocyclization of Alkenyl Alcohols
Iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile forms the bicyclic core. For example, heating alkene 8 with I₂ at 60°C yields 2-oxabicyclo[2.2.2]octane derivatives in 58% yield. While originally developed for oxa-analogues, this method adapts to azabicyclo systems by substituting oxygen with nitrogen during precursor synthesis.
Limitations : Requires precise temperature control and generates stoichiometric iodide byproducts.
Selective Esterification of the C2 Carboxylic Acid
Protection of the C2 acid as a tert-butyl ester ensures chemoselectivity:
Steglich Esterification
The C2 carboxylic acid reacts with tert-butanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Procedure :
Acid-Catalyzed Esterification
Using H₂SO₄ or TsOH as a catalyst, the reaction proceeds under reflux:
- Mix dicarboxylic acid (1 eq), tert-butanol (5 eq), and H₂SO₄ (0.1 eq) in toluene.
- Reflux at 110°C for 6 hours.
- Neutralize with NaHCO₃ and extract.
Integrated Synthetic Routes
Route 1: Lactam Reduction Pathway
Total Yield : 44% (calculated from stepwise yields).
Route 2: Iodocyclization-Carbonylation Approach
Total Yield : 26%.
Optimization Challenges and Solutions
Diastereomer Separation
Racemic mixtures arise during iodocyclization and carboxylation. Chiral HPLC with Daicel columns (Chiralpak IC) resolves enantiomers using hexane/isopropanol mobile phases.
Tert-Butyl Ester Hydrolysis Prevention
The ester group is susceptible to acidic hydrolysis. Strategies include:
- Low-Temperature Workup : Maintain pH >5 during aqueous extraction.
- Steric Shielding : Bulkier tert-butyl group reduces nucleophilic attack.
Industrial-Scale Considerations
Batch processes dominate due to:
- Temperature Control : Exothermic steps (e.g., Red-Al reduction) require jacketed reactors.
- Catalyst Recycling : Cobalt from carbonylation steps is recovered via ion exchange.
Emerging Methodologies
Enzymatic Desymmetrization
Lipases (e.g., Candida antarctica) selectively hydrolyze one ester group of diesters, enabling asymmetric synthesis.
Flow Chemistry
Microreactors enhance iodocyclization efficiency by improving heat transfer and reducing iodide accumulation.
Chemical Reactions Analysis
2-AZABICYCLO[2.2.2]OCTANE-2,6-DICARBOXYLIC ACID 2-TERTBUTYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Drug Discovery
The compound has shown promise as a lead structure in drug discovery, particularly as an inhibitor of long-chain fatty acid elongase 6 (ELOVL6). A study synthesized various derivatives of 2-azabicyclo[2.2.2]octane and evaluated them for their inhibitory effects on ELOVL6, identifying potent and selective inhibitors that could be developed into therapeutic agents for metabolic disorders .
Biochemical Interactions
Due to its nitrogen-containing structure, this compound can interact with various biological molecules, potentially influencing numerous biochemical pathways. Research indicates that it may play a role in modulating enzyme activities and receptor interactions, making it a candidate for further exploration in pharmacological applications.
Central Nervous System Disorders
Novel derivatives of 2-azabicyclo[2.2.2]octane have been explored for their potential in treating central nervous system disorders. Patents have been filed detailing the synthesis of substituted derivatives that exhibit neuroprotective properties, suggesting their utility in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease .
Synthesis of Heterocycles
The compound serves as a scaffold for synthesizing other nitrogen-containing heterocycles. Its structural framework allows for modifications that can lead to new compounds with varying biological activities, including antibacterial and antifungal properties .
Case Studies
Mechanism of Action
The mechanism of action of 2-AZABICYCLO[2.2.2]OCTANE-2,6-DICARBOXYLIC ACID 2-TERTBUTYL ESTER involves its interaction with specific molecular targets. The nitrogen atom within its structure allows it to form bonds with other molecules, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid, methyl ester (CAS: 885517-00-0)
- Structure : Shares the [2.2.2] bicyclic system but has a single carboxylic acid group esterified with a methyl group instead of two carboxylic acid groups.
- Molecular Formula: C₉H₁₅NO₂ (MW: 169.22).
- Key Properties: Lower molecular weight and reduced steric bulk due to the methyl ester.
2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 6-(acetylamino)-5-(acetyloxy)-8-[(acetyloxy)methyl]-4-hydroxy-, 1,1-dimethylethyl ester (CAS: 821785-67-5)
- Structure: Features multiple acetylated substituents (acetylamino, acetyloxy) and a tert-butyl ester. The bicyclo[2.2.2] core is retained.
- Key Properties : Increased lipophilicity and molecular complexity due to acetyl groups. These modifications may enhance membrane permeability but introduce susceptibility to enzymatic hydrolysis .
Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (from Pharmacopeial Forum)
- Structure : Contains a [3.2.0] bicyclic system with a sulfur atom (thia) and oxo group.
- The sulfur atom may participate in hydrogen bonding or redox interactions, distinguishing it from the [2.2.2] analogues .
Biological Activity
2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester (CAS Number: 1250997-05-7) is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
The compound features a bicyclic structure, which is significant for its biological interactions.
Anticancer Potential
Research indicates that derivatives of 2-azabicyclo[2.2.2]octane exhibit promising anticancer activity. A study highlighted the compound's ability to inhibit specific cancer cell lines, particularly non-small cell lung adenocarcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cells . The mechanism appears to involve modulation of signaling pathways associated with cell proliferation and apoptosis.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may enhance neuronal survival under stress conditions by modulating neuroinflammatory responses . This effect is particularly relevant in the context of neurodegenerative diseases where inflammation plays a critical role.
Antimicrobial Activity
Preliminary studies have shown that 2-Azabicyclo[2.2.2]octane derivatives possess antimicrobial properties against various bacterial strains. For instance, one study reported effective inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . The Minimum Inhibitory Concentration (MIC) values were notably low, indicating high potency.
Case Study 1: Cancer Cell Lines
In a controlled study, the efficacy of the compound was tested against several cancer cell lines:
- Cell Lines Tested : A549 (lung), MDA-MB-231 (breast), and HT-29 (colorectal).
- Results : Significant cytotoxicity was observed with IC50 values in the low micromolar range for all tested lines, suggesting a broad-spectrum anticancer effect .
Case Study 2: Neuroprotection in Animal Models
In vivo studies using mouse models demonstrated that administration of the compound resulted in reduced markers of neuroinflammation following induced brain injury. Behavioral assessments indicated improved recovery in treated groups compared to controls .
Synthesis and Derivatives
The synthesis of 2-Azabicyclo[2.2.2]octane derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications to enhance biological activity . The introduction of tert-butyl groups has been shown to improve solubility and bioavailability.
Data Summary Table
Q & A
Basic: What are the established synthetic routes for 2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, and what analytical techniques are critical for confirming its structural integrity?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with bicyclic precursors, such as azabicyclo[2.2.2]octane derivatives, followed by esterification with tert-butanol under anhydrous conditions. Key steps include:
- Cyclization : Use of Lewis acids (e.g., BF₃·OEt₂) to facilitate bicyclic scaffold formation.
- Esterification : Reaction with tert-butyl chloride in the presence of a base (e.g., triethylamine) to introduce the bulky ester group .
For structural validation: - NMR Spectroscopy : ¹H and ¹³C NMR to confirm bicyclic geometry and ester group positioning.
- HPLC-MS : To verify purity (>95%) and molecular weight consistency .
Advanced: How can computational chemistry be leveraged to optimize the reaction conditions for synthesizing this compound, particularly in solvent selection and catalyst design?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) can model transition states to predict solvent effects and catalyst efficiency. For example:
- Solvent Screening : Calculate solvation free energies to identify solvents (e.g., DMF or THF) that stabilize intermediates.
- Catalyst Design : Use molecular docking simulations to evaluate steric effects of tert-butyl esterification, guiding the choice of bulky bases (e.g., DBU vs. Et₃N) .
Experimental validation should follow, using ICReDD’s feedback loop to refine computational models with empirical data .
Basic: What are the recommended storage conditions and safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Tightly sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or acidic/basic vapors .
- Safety : Use PPE (gloves, goggles) during synthesis. In case of skin contact, wash with 5% sodium bicarbonate solution to neutralize potential acidic byproducts .
Advanced: What strategies can resolve discrepancies in spectroscopic data obtained from different characterization methods for this compound?
Methodological Answer:
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to resolve ambiguities in bicyclic ring conformation.
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the azabicyclo scaffold .
- Machine Learning : Apply spectral databases (e.g., SDBS) to flag outliers and refine peak assignments .
Basic: How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
Methodological Answer:
- Standardized Protocols : Document reaction parameters (e.g., temperature ramps, stirring rates) using process control software (e.g., LabVIEW).
- Batch Tracking : Use LC-MS to monitor intermediate purity at each step and adjust stoichiometry if deviations occur .
Advanced: What mechanistic insights explain the regioselectivity observed during esterification of the azabicyclo scaffold?
Methodological Answer:
- Steric Effects : Molecular dynamics simulations reveal that tert-butyl groups preferentially occupy equatorial positions, reducing steric hindrance at the 2-position.
- Electronic Effects : Electron-withdrawing substituents on the bicyclic ring direct esterification to the less electron-rich 6-position. Validate via Hammett plots and kinetic isotope effects .
Basic: What are the primary degradation pathways of this compound under ambient conditions, and how can stability be enhanced?
Methodological Answer:
- Hydrolysis : The tert-butyl ester is susceptible to acid-catalyzed hydrolysis. Stabilize by storing in anhydrous solvents (e.g., dry DCM) and adding molecular sieves.
- Oxidation : Monitor via TLC for peroxide formation; use antioxidants (e.g., BHT) in long-term storage .
Advanced: How can reaction engineering principles improve yield in scaled-up synthesis?
Methodological Answer:
- Continuous Flow Reactors : Minimize residence time to reduce side reactions (e.g., dimerization).
- Membrane Separation : Use nanofiltration to isolate the product from unreacted tert-butyl chloride and recycle catalysts .
Basic: What spectroscopic "red flags" indicate impurities or byproducts in this compound?
Methodological Answer:
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (unreacted tert-butyl alcohol) or δ 5.5–6.0 ppm (olefinic protons from decomposition).
- FT-IR : Absence of ester C=O stretch (~1740 cm⁻¹) suggests incomplete esterification .
Advanced: How can machine learning models predict novel derivatives of this compound with enhanced bioactivity?
Methodological Answer:
- Generative Models : Train on ChEMBL data to propose substitutions (e.g., replacing tert-butyl with adamantyl) that improve binding to biological targets.
- QSAR Analysis : Correlate steric/electronic descriptors (e.g., logP, polar surface area) with activity data to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
